Pentafluoropropanol

Beschreibung

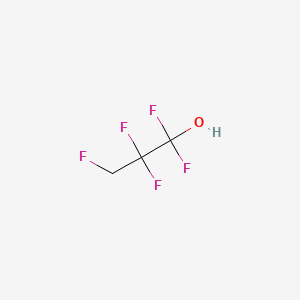

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

28302-70-7 |

|---|---|

Molekularformel |

C3H3F5O |

Molekulargewicht |

150.05 g/mol |

IUPAC-Name |

1,1,2,2,3-pentafluoropropan-1-ol |

InChI |

InChI=1S/C3H3F5O/c4-1-2(5,6)3(7,8)9/h9H,1H2 |

InChI-Schlüssel |

COWKRCCNQSQUGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(O)(F)F)(F)F)F |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Pentafluoropropanol Reactivity

Detailed Reaction Mechanism Elucidation for Pentafluoropropanol Transformations

The atmospheric degradation of hydrofluorocarbons (HFCs) like this compound is primarily initiated by reactions with hydroxyl (OH) radicals. ecetoc.org For instance, the tropospheric degradation of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) begins with the abstraction of a hydrogen atom by an OH radical, leading to the formation of a fluoroalkyl radical. ecetoc.org This radical then reacts with molecular oxygen to form a peroxy radical. ecetoc.org Subsequent reactions can lead to the formation of various degradation products, including carbonyl fluoride (B91410) (COF2), trifluoroacetaldehyde (B10831) (CF3CHO), and trifluoromethanol (B75723) (CF3OH), which ultimately degrade to carbon dioxide (CO2) and hydrogen fluoride (HF).

In the case of fluorinated alcohols, the primary atmospheric degradation pathway is also the reaction with OH radicals. acs.org The reaction proceeds mainly through the abstraction of a hydrogen atom from the -CH2- group adjacent to the hydroxyl group. nih.gov This is supported by studies on similar fluorinated alcohols where the end products were the corresponding aldehydes. nih.gov

The transformation of pentafluoropropanes can also be achieved through catalytic dehydrofluorination. For example, 1,1,1,3,3-pentafluoropropane can be converted to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr2O3 catalysts. The proposed mechanism involves the cleavage of C-F and C-H bonds on the acidic and basic sites of the catalyst surface, respectively. Specifically, acidic Ni2+ ions are suggested to be responsible for the C-F bond cleavage, while basic F- ions facilitate the C-H bond cleavage.

Kinetic Studies of this compound Chemical Reactions

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding their dependence on various factors such as temperature and pressure.

The gas-phase reactions of this compound with atmospheric oxidants, particularly OH radicals, are critical in determining its atmospheric lifetime.

The absolute rate coefficients for the reaction of OH radicals with various fluorinated propanols have been determined using techniques like pulsed laser photolysis/laser-induced fluorescence (PLP-LIF). acs.orgresearchgate.net For 2,2,3,3,3-pentafluoropropanol (CF3CF2CH2OH), the rate coefficient has been measured as a function of temperature. acs.orgresearchgate.net

A study using the PLP-LIF technique determined the rate coefficient for the reaction of OH with CF3CF2CH2OH (k2) over a temperature range of 263-358 K. acs.org At room temperature, the average value for k2 was found to be (1.19 ± 0.03) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.net The temperature dependence of this reaction is described by the Arrhenius expression: k2(T) = (1.36 ± 0.19) × 10⁻¹² exp{−(730 ± 43)/T} cm³ molecule⁻¹ s⁻¹. acs.org

Another study reported the Arrhenius rate constant for the reaction of OH with CF3CF2CH2OH as k(CF3CF2CH2OH) = (1.40 ± 0.27) × 10⁻¹² exp[−(780 ± 60)/T] cm³ molecule⁻¹ s⁻¹. acs.org These kinetic parameters are crucial for modeling the atmospheric lifetime of this compound. acs.org

Table 1: Absolute Rate Coefficients for the Reaction of OH Radicals with this compound (CF3CF2CH2OH)

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

|---|---|---|---|

| Room Temperature | (1.19 ± 0.03) × 10⁻¹³ | PLP-LIF | acs.orgresearchgate.net |

| 263-358 | (1.36 ± 0.19) × 10⁻¹² exp{−(730 ± 43)/T} | PLP-LIF | acs.org |

| Not Specified | (1.40 ± 0.27) × 10⁻¹² exp[−(780 ± 60)/T] | Not Specified | acs.org |

While gas-phase kinetics are crucial for atmospheric chemistry, many chemical transformations occur in the solution phase. The kinetics of reactions in solution are influenced by the solvent, which can affect reaction rates through phenomena like the solvent cage effect and by influencing the energetics of the reaction pathway. libretexts.orgslideshare.net The rate of a reaction in solution can be controlled by either the rate of diffusion of the reactants or the activation energy of the reaction step. slideshare.net For this compound, understanding its solution-phase reactivity is important for its use in synthesis and other applications. For example, the dihydrofluoroalkylation of amines with this compound has been achieved in a one-pot reaction, with yields ranging from 40-80%. mt.com The kinetics of such reactions can be studied using techniques like in-situ FTIR and Raman spectroscopy to track the concentration of key species over time. mt.com

Gas-Phase Kinetics of Atmospheric Reactions Involving this compound

Catalytic Activation and Transformation Mechanisms of Fluorinated Propanes

The activation of the strong carbon-fluorine (C-F) bond is a significant challenge in organic synthesis. Catalytic methods are often employed to facilitate the transformation of fluorinated compounds like pentafluoropropane.

The activation of C-F bonds can be achieved using various catalysts, including transition metal complexes and solid Lewis acids. beilstein-journals.orgmdpi.comnih.gov

Transition-Metal-Mediated C-F Activation: Transition metal complexes, particularly those of rhodium and nickel, have been shown to be effective in activating C-F bonds. mdpi.comnih.govrsc.org The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. mdpi.com For instance, rhodium complexes have been used for the catalytic hydrodefluorination of polyfluorobenzenes. nih.gov In the context of fluorinated propenes, rhodium catalysts can facilitate cross-coupling reactions through a sequence of C-H and C-F bond activations. rsc.org The C-F bond activation can occur via an outer-sphere nucleophilic attack on the fluorinated ligand. rsc.org

Lewis Acid Catalysis: Solid Lewis acids, such as aluminum chlorofluoride (ACF), are also potent catalysts for C-F bond activation. beilstein-journals.org The mechanism involves the interaction of the Lewis acidic sites on the catalyst surface with the fluorine atom of the substrate, leading to heterolytic bond cleavage. beilstein-journals.org For pentafluoropropane isomers, ACF has been used to catalyze hydrodefluorination and dehydrofluorination reactions. beilstein-journals.org The presence of a hydrogen source, such as a silane (B1218182), is often necessary, especially for the activation of secondary and tertiary C-F bonds. beilstein-journals.org The proposed mechanism suggests that silylium (B1239981) species, generated at the ACF surface, can initiate the C-F bond cleavage. beilstein-journals.org

Table 2: Catalytic Systems for C-F Bond Activation in Fluorinated Compounds

| Catalyst System | Substrate Type | Proposed Mechanistic Step | Reference |

|---|---|---|---|

| Rhodium Complexes | Fluorinated Propenes | Outer-sphere nucleophilic attack | rsc.org |

| Nickel Complexes | Fluoro-aromatics | Oxidative addition of C-F bond | mdpi.com |

| Aluminum Chlorofluoride (ACF) | Pentafluoropropane isomers | Lewis acid-assisted heterolytic cleavage | beilstein-journals.org |

Dehydrofluorination and Hydrodefluorination Pathways

Dehydrofluorination and hydrodefluorination represent crucial reaction pathways in the chemistry of polyfluorinated compounds, enabling their conversion into valuable products such as hydrofluoroolefins (HFOs), which are sought after as next-generation refrigerants. beilstein-journals.org These transformations involve the cleavage of strong carbon-fluorine (C-F) bonds, a process that is mechanistically challenging due to the high bond dissociation energy. beilstein-journals.orgnih.gov Research into these pathways for this compound and related molecules focuses on developing effective catalytic systems that can operate under viable conditions.

Dehydrofluorination Research Findings

Dehydrofluorination is an elimination reaction that removes a hydrogen and a fluorine atom from adjacent carbons, resulting in the formation of an alkene. In the context of fluorinated alcohols, this process can be coupled with dehydration to produce fluoroolefins.

One notable application is the conversion of 2,2,3,3,3-pentafluoro-1-propanol (B1212958) to 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). Research has shown this transformation can be achieved at high temperatures (around 500-550 °C) using various catalysts and a reductant like methane (B114726) or hydrogen. sci-hub.se The reaction essentially involves dehydration and dehydrofluorination. For instance, using methane as a reductant over a nickel-mesh catalyst at 550 °C resulted in a 90% conversion of the this compound with a 46% selectivity for HFO-1234yf. sci-hub.se When hydrogen was used as the reductant over a Calgon activated carbon catalyst at 500 °C, the desired HFO was produced in a 90% yield. sci-hub.se

| Catalyst | Reductant | Temperature (°C) | Conversion (%) | Selectivity for HFO-1234yf (%) |

|---|---|---|---|---|

| Ni-mesh | Methane | 550 | 90 | 46 |

| Pd/Al₂O₃ | Methane | 550 | - | 33 |

| Calgon Activated Carbon | Hydrogen | 500 | - | 90 (Yield) |

The mechanism for catalytic dehydrofluorination on solid acid catalysts, such as aluminum fluoride (AlF₃), has been studied extensively using related compounds like 1,1,1,3,3-pentafluoropropane (HFC-245fa). matec-conferences.orgresearchgate.net These studies propose that the reaction is initiated by the interaction of a fluorine atom with a Lewis acid site on the catalyst surface. nih.govmatec-conferences.org This interaction facilitates the heterolytic cleavage of the C-F bond, leading to the formation of a carbenium ion intermediate. beilstein-journals.orgnih.gov Subsequently, a proton is abstracted from an adjacent carbon, resulting in the formation of a double bond and the release of hydrogen fluoride (HF). researchgate.net

Hydrodefluorination Pathways

Hydrodefluorination is a reduction reaction where a C-F bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. This process is essential for synthesizing partially fluorinated compounds from more heavily fluorinated precursors. acs.org

Mechanistic studies on pentafluoropropane isomers using aluminum chlorofluoride (ACF), a strong Lewis acid catalyst, reveal the conditions under which hydrodefluorination occurs, often in competition with dehydrofluorination. beilstein-journals.org The activation of C-F bonds for hydrodefluorination typically requires a hydrogen source, such as a silane (e.g., triethylsilane, HSiEt₃). beilstein-journals.orgresearchgate.net

The proposed mechanism suggests that in the presence of a silane, surface silylium species are generated on the ACF catalyst. beilstein-journals.org These highly reactive electrophilic species can initiate the C-F bond cleavage. The resulting carbenium ion can then react with a hydride source, such as the silane, to form the hydrodefluorination product. beilstein-journals.org Alternatively, the carbenium ion can undergo elimination (dehydrofluorination) to form an olefin. beilstein-journals.org The reaction pathway is influenced by the substrate and the reaction conditions. For example, in the reaction of 1,1,1,2,3-pentafluoropropane (B1596561) with ACF and triethylsilane, both dehydrofluorination and hydrodefluorination products are observed. beilstein-journals.org

| Product | Reaction Pathway | Observed Outcome |

|---|---|---|

| 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Dehydrofluorination | Formed via HF elimination. |

| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Dehydrofluorination | Formed via HF elimination. |

| 1,1,2,3-Tetrafluoropropane | Hydrodefluorination | Formed via C-F bond cleavage and hydrogenation. |

| 1,1,1,3-Tetrafluoropropane | Hydrodefluorination | Formed via C-F bond cleavage and hydrogenation. |

These mechanistic investigations highlight the complex interplay of factors governing the reactivity of pentafluorinated compounds. The choice of catalyst, hydrogen source, and reaction conditions determines whether dehydrofluorination or hydrodefluorination is the dominant pathway, allowing for the targeted synthesis of specific fluorinated molecules. beilstein-journals.org

Spectroscopic and Structural Elucidation of Pentafluoropropanol and Its Adducts

Advanced Spectroscopic Characterization Techniques

Rotational spectroscopy, a high-resolution technique, is instrumental in unambiguously determining the three-dimensional structures of molecules in the gas phase. ifpan.edu.pl By analyzing the rotational spectra of PFP and its dimers, researchers can identify the specific conformers present and precisely measure their rotational constants, which are directly related to the molecule's moments of inertia and, consequently, its geometry. ifpan.edu.plrsc.org

Studies using cavity and chirped pulse Fourier transform microwave spectrometers have successfully identified and characterized the conformers of PFP monomers and dimers. rsc.org For the PFP monomer, out of nine possible configurations (four pairs of mirror-images and one achiral form), the two most stable pairs, designated as PFPG+g+/G−g− and PFPTg+/Tg−, have been experimentally observed. rsc.org The rotational spectra of the 13C, 18O, and deuterated isotopologues of the most stable conformer, PFPG+g+/G−g−, were also assigned to refine its structural determination. rsc.org

Furthermore, rotational spectroscopy has been applied to investigate adducts of PFP, such as the PFP-water complex. nih.govresearchgate.net In these studies, the rotational spectra of two distinct PFP-water conformers were assigned, providing detailed information about the hydrogen bonding interactions and the structural arrangement of the complex. nih.govresearchgate.net

The observation of specific conformers in a supersonic jet expansion is governed by both their initial populations in the gas phase and the energy barriers for conversion between different forms. aip.org For PFP and its dimers, not all low-energy conformers predicted by theoretical calculations are observed experimentally. rsc.org This discrepancy is explained by a kinetic and thermodynamic model, which considers the conformational relaxation pathways during the supersonic expansion. rsc.org Some conformers, even if they are low in energy, may not be observed because they readily convert to more stable forms over low energy barriers. aip.org The "argon test," a technique involving the use of a heavier carrier gas to enhance collisional cooling, has been used to verify these conformational conversion pathways. rsc.org

A fascinating aspect revealed by the rotational spectra of PFP and its adducts is the phenomenon of quantum mechanical tunnelling. researchgate.net The rotational transitions of the PFPTg+/Tg− monomer exhibit significant splittings, which are attributed to a tunnelling motion. rsc.org This motion involves the flipping of the hydroxyl (OH) group between two equivalent positions. nih.gov

In the case of the PFP-water complex, tunnelling splittings are also observed for both identified conformers. nih.govresearchgate.net However, the nature of the tunnelling is different. These splittings are attributed to the exchange of the bonded and non-bonded hydrogen atoms of the water molecule within the complex. nih.govresearchgate.net Interestingly, the tunnelling motion associated with the OH flipping in the PFP monomer appears to be quenched when it forms a hydrogen bond with water. nih.govresearchgate.net The analysis of these tunnelling splittings provides valuable information about the potential energy surfaces and the barriers for these large-amplitude motions. researchgate.netdntb.gov.ua

Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure and electronic environment of molecules in solution. libretexts.orgman.ac.uk For organofluorine compounds like PFP, ¹⁹F NMR is particularly informative due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. magritek.com

The ¹⁹F NMR spectrum of PFP provides distinct signals for the different fluorine environments within the molecule. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are sensitive to the molecular structure and the presence of neighboring atoms. diva-portal.orgucsb.edu For instance, in adducts of PFP, such as those involving silicon, ²⁹Si NMR can be employed to probe the environment around the silicon atom. researchgate.net The analysis of these NMR parameters allows for the unambiguous identification of the compound and provides insights into its electronic structure. researchgate.netacs.org

Below is a table summarizing typical NMR data for PFP.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | 3.9 (CH₂) | Triplet | 13.5 |

| 2.5 (OH) | Triplet | 7.5 | |

| ¹⁹F | -81.3 (CF₃) | Triplet | 9.5 |

| -125.0 (CF₂) | Quartet | 9.5 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet (UV) absorption spectroscopy provide complementary information about the vibrational and electronic properties of PFP. scholarsresearchlibrary.com

IR spectroscopy probes the vibrational modes of the molecule. The IR absorption spectrum of PFP shows characteristic bands corresponding to the stretching and bending vibrations of its functional groups, such as the O-H, C-H, C-F, and C-O bonds. nih.gov The integrated IR absorption cross-section for PFP in the 4000–600 cm⁻¹ range has been determined to be (2.05 ± 0.50) × 10⁻¹⁶ cm² molecule⁻¹ cm⁻¹. nih.govacs.org

UV absorption spectroscopy provides information about the electronic transitions in a molecule. libretexts.org The UV absorption spectrum of PFP was recorded between 195 and 360 nm. nih.govacs.org In the actinic region (λ > 290 nm), an upper limit of 10⁻²³ cm² molecule⁻¹ was reported for the absorption cross-sections. nih.govacs.org This indicates that photolysis is a negligible atmospheric loss process for PFP. nih.gov

Conformational Conversion Studies

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F, 29Si)

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. youtube.comuni-saarland.de In the analysis of PFP, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. chim.lu However, molecular ions, especially of alcohols, can be unstable and readily fragment into smaller, more stable ions. chim.lu The analysis of these fragment ions provides valuable structural information. up.ac.za For PFP, characteristic fragments would arise from the cleavage of C-C and C-F bonds.

High-Resolution Electron Ionization Mass Spectrometry for Halocarbons

High-resolution electron ionization mass spectrometry (HR-EI-MS) is a powerful tool for the analysis of halogenated compounds like pentafluoropropanol. nih.gov Standard electron ionization (EI) at 70 eV provides robust and reproducible fragmentation patterns, which are crucial for structural elucidation. The high mass accuracy of HR-MS instruments, such as the GC-Orbitrap MS, allows for the determination of the elemental composition of fragment ions, a key advantage when dealing with complex molecules. numberanalytics.com

The fragmentation of halocarbons under EI is influenced by the number and type of halogen atoms. For instance, the presence of chlorine or bromine is easily identified by the characteristic isotopic patterns of ions separated by 2 atomic mass units. msu.edu While fluorine is monoisotopic, its presence significantly directs fragmentation pathways. researchgate.net In the case of fluorinated propanols, fragmentation often involves cleavage adjacent to the oxygen atom and rearrangements. Common fragmentation pathways for alcohols include a small or absent molecular ion peak, with prominent fragments arising from α-cleavage. nih.govlibretexts.org For esters of halogenated propanols, identified fragmentation pathways include α-cleavage, McLafferty rearrangement, and the formation of cyclic acyloxonium ions. nih.gov

A significant challenge in EI-MS is that the molecular ion is often absent in the spectra of about 40% of compounds. nih.gov To overcome this, methods have been developed to reconstruct chemical formulas from co-eluting mass fragments, without relying on the presence of the molecular ion. nih.gov These methods have been successfully applied to a wide range of halocarbons. nih.gov

The NIST/EPA/NIH Mass Spectral Library is a well-established resource containing experimental spectra for thousands of compounds, which serves as a primary reference for compound identification. nih.gov However, the continuous emergence of new environmental contaminants necessitates the expansion of these libraries with high-resolution data.

Table 1: Key Fragmentation Characteristics in EI-MS of Halocarbons

| Feature | Description | Relevance to this compound |

| Molecular Ion Peak | Often weak or absent for alcohols. libretexts.org | The molecular ion of this compound may be of low abundance. |

| α-Cleavage | Bond cleavage adjacent to the functional group (e.g., hydroxyl group). nih.govlibretexts.org | A primary fragmentation pathway leading to characteristic ions. |

| Isotopic Patterns | Not applicable for monoisotopic fluorine. msu.eduresearchgate.net | Simplifies the spectrum compared to chloro- and bromo- analogs. |

| High-Resolution Data | Provides accurate mass measurements for elemental composition determination. numberanalytics.com | Crucial for distinguishing between fragment ions with the same nominal mass. |

Computational Approaches for Mass Spectral Annotation

The identification of unknown compounds from mass spectra is greatly aided by computational methods, especially when reference spectra are unavailable. scholaris.canih.gov These approaches aim to predict mass spectra from a given molecular structure, which can then be compared to experimental data.

One prominent method is Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS). researchgate.netresearchgate.net QCEIMS utilizes ab initio molecular dynamics to simulate the fragmentation process, providing a first-principles approach to predicting 70 eV EI mass spectra without relying on empirical rules or existing databases. researchgate.netchemrxiv.org This method has shown promise, performing equivalently or better than other computational techniques like Competitive Fragmentation Modeling (CFM) for halogenated organic compounds. scholaris.caresearchgate.net For instance, in a study of 35 compounds, the average match factor between computed and experimental EI spectra for halogenated organics was 656 for QCEIMS versus 503 for CFM. researchgate.net However, QCEIMS is computationally intensive, which can limit its application to large-scale screening. chemrxiv.orgarxiv.org

Machine learning models offer a faster alternative for predicting mass spectra. arxiv.org Neural networks can be trained on large spectral libraries, like the NIST database, to learn the complex relationships between molecular structure and fragmentation patterns. chemrxiv.orgarxiv.org These models can predict a mass spectrum in milliseconds, significantly faster than quantum chemical methods. arxiv.org However, the accuracy of these predictions can be lower for less common compound classes, such as highly fluorinated molecules, due to data imbalances in the training sets. chemrxiv.org

Another strategy involves the in silico generation of fragment ions from candidate molecules and matching them to experimental MS/MS data. nih.gov Software like MAGMa systematically breaks bonds in candidate structures to generate a set of possible substructures, which are then scored against the observed fragment ions. nih.gov This approach has proven effective in identifying the correct molecular formula even when the top-ranked chemical structure is not the correct one. nih.gov

Table 2: Comparison of Computational Mass Spectrometry Methods

| Method | Principle | Advantages | Limitations |

| QCEIMS | Quantum chemistry and molecular dynamics. researchgate.net | First-principles based, no database required. chemrxiv.org | High computational cost. chemrxiv.orgarxiv.org |

| Machine Learning | Neural networks trained on spectral libraries. arxiv.org | Very fast prediction times. arxiv.org | Accuracy depends on training data; may be lower for underrepresented compounds like highly fluorinated ones. chemrxiv.org |

| MAGMa | In silico fragmentation and substructure matching. nih.gov | Effective for molecular formula identification. nih.gov | Performance can be influenced by the quality of the candidate molecule database. |

X-ray Diffraction Analysis of Crystalline this compound Derivatives

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional structure of crystalline materials at the atomic level. nih.gov For organofluorine compounds, single-crystal XRD provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical and physical properties. man.ac.ukacs.org

While this compound itself is a liquid at room temperature, its crystalline derivatives and adducts can be analyzed using XRD. For example, studies on pyrimidine (B1678525) ethers synthesized from 1H,1H-pentafluoropropanol have utilized XRD to confirm the structures of the resulting compounds. acs.org Similarly, the crystal structures of various metal complexes containing pentafluoropropenyl ligands, derived from related fluorinated precursors, have been determined by XRD, revealing details about metal-fluorine interactions. man.ac.uk

The introduction of fluorinated chains, such as pentafluoropropyl groups, can significantly influence crystal packing. mdpi.com Fluorine-based interactions can stabilize the crystal structure. mdpi.com In a study of a layered crystal system, replacing N-propyl groups with fluorinated N-propyl chains suppressed a thermally induced phase transition, demonstrating the strong influence of fluorination on solid-state behavior. mdpi.com The crystal structure of a fluorinated analogue was found to be effectively the same at both 100 K and room temperature, highlighting the stability conferred by the fluorinated chains. mdpi.com

XRD analysis has also been instrumental in characterizing fluorinated polyhedral oligomeric silsesquioxanes (F-POSS). The crystal structure of an endo,endo disilanol (B1248394) F-POSS compound, confirmed by single-crystal XRD, revealed a dimeric structure formed through intermolecular hydrogen bonds between silanol (B1196071) groups on adjacent cages.

Theoretical and Computational Chemistry Studies on Pentafluoropropanol

Quantum Chemical Investigations of Molecular Conformations and Isomerism

The molecular structure of 2,2,3,3,3-pentafluoropropan-1-ol (PFP) is characterized by its conformational flexibility, arising from internal rotations around the C-C and C-O single bonds. These rotations give rise to a complex potential energy surface with multiple stable conformers.

Theoretical calculations have been instrumental in exploring the conformational landscape of PFP. The monomer of PFP can exist in five distinct conformations, which are determined by the CCCO and CCOH dihedral angles. nih.gov These include four pairs of mirror-imaged conformers (G+g+/G-g-, G+g-/G-g+, G+t/G-t, and Tg+/Tg-) and one achiral Tt form. nih.gov

To identify these stable conformers, computational methods such as the Conformer–Rotamer Ensemble Sampling Tool have been employed, followed by high-level quantum chemical calculations. aip.org This systematic approach ensures a comprehensive exploration of the potential energy surface, identifying all low-energy minima. The relative energies of these conformers are crucial for understanding the population distribution at different temperatures. For instance, in a study on 2,4-pentanediol, a similar alcohol, it was found that only conformers within a certain energy window (e.g., 10 kJ mol⁻¹) of the global minimum are likely to be experimentally observed. aip.org

The conformational search for PFP and related fluorinated alcohols is often performed using density functional theory (DFT) methods, which provide a good balance between computational cost and accuracy. utoronto.ca These initial searches are typically followed by geometry optimizations and energy calculations at higher levels of theory to refine the relative stabilities of the identified conformers.

In certain conformers of PFP, intramolecular motions can lead to quantum mechanical tunneling. This phenomenon occurs when a light atom, such as a hydrogen atom, can pass through a potential energy barrier rather than going over it. For the Tg+/Tg- conformers of PFP, a tunneling splitting associated with the flipping motion of the hydroxyl (OH) group has been identified. nih.gov

However, this tunneling motion can be significantly affected by intermolecular interactions. For example, when PFP forms a hydrogen bond with a water molecule, the tunneling splitting observed in the monomer appears to be quenched. nih.gov This indicates that the interaction with water raises the barrier for the OH flipping motion, effectively localizing the hydrogen atom. The investigation of such tunneling pathways and the associated energy barriers often involves advanced computational techniques like the nudged-elastic band (NEB) method to map the minimum energy paths between conformers. aip.org

Conformational Search Algorithms and Energy Landscapes

Computational Analysis of Intermolecular Interactions

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and highly electronegative fluorine atoms makes PFP an interesting candidate for studying various intermolecular interactions.

PFP can participate in hydrogen bonding, both with itself (self-aggregation) and with other molecules. The hydroxyl group can form strong O-H···O hydrogen bonds. Additionally, weaker O-H···F intramolecular and intermolecular hydrogen bonds can also play a role in stabilizing certain conformations and molecular complexes.

Computational studies have been used to investigate the nature and strength of these hydrogen bonds. For example, in studies of fluorinated alcohols complexed with other molecules, the formation of hydrogen bonds leads to significant changes in spectroscopic properties. acs.org The strength of these interactions can be influenced by the number and position of fluorine atoms, which affect the acidity of the hydroxyl proton and the charge distribution in the molecule.

When PFP interacts with water, it forms distinct complexes where the water molecule can bind to different sites. Rotational spectroscopy combined with theoretical calculations has identified conformers where water acts as a hydrogen bond acceptor, forming a primary O-H···O bond with the PFP hydroxyl group. nih.govaip.org Secondary interactions, such as C-H···O contacts, can also contribute to the stability of these complexes. yorku.ca

To gain deeper insight into the nature of the non-covalent interactions involving PFP, advanced computational analysis tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index have been employed. nih.govyorku.ca

QTAIM analyzes the electron density topology to identify bond critical points (BCPs) and characterize the nature of chemical bonds and intermolecular interactions. yorku.ca The presence of a BCP between two atoms is a necessary condition for a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

The NCI analysis method is particularly useful for visualizing and characterizing weak non-covalent interactions in real space. It is based on the electron density and its derivatives and can identify regions of attractive and repulsive interactions. aip.org NCI plots provide a qualitative and semi-quantitative picture of hydrogen bonds, van der Waals interactions, and steric repulsion. For the PFP-water complex, these analyses have been used to explore the nature of the non-covalent interactions and to understand the effects of fluorination on these interactions. nih.gov The NCI approach helps to visualize the spatial extent and strength of interactions, such as the primary O-H···O hydrogen bond and weaker secondary contacts. yorku.ca

| Interaction Type | QTAIM Signature | NCI Plot Signature |

| Strong Hydrogen Bond | Bond Critical Point with specific electron density and Laplacian values | Small, round domain with high electron density |

| Weak van der Waals | Bond Critical Point with low electron density | Broad, diffuse region of interaction |

| Steric Repulsion | - | Regions indicating destabilization |

Hydrogen Bonding and Other Non-Covalent Interactions

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the assignment of experimental spectra. For PFP and its complexes, parameters such as rotational constants, permanent electric dipole moment components, and vibrational frequencies are routinely calculated. nih.gov

DFT calculations are often used to predict infrared absorption cross-sections, which are essential for applications such as calculating global warming potentials. utoronto.ca The calculated spectra for individual conformers can be combined, weighted by their predicted populations, to generate a theoretical spectrum that can be compared with the experimental one. utoronto.ca

Furthermore, computational methods can be used to determine reactivity descriptors. For instance, electrostatic potential (ESP) calculations can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov For PFP, the ESP can highlight the acidic nature of the hydroxyl proton and the negative potential around the fluorine and oxygen atoms, providing insights into its reactivity and interaction patterns.

| Predicted Parameter | Computational Method | Application |

| Rotational Constants | DFT, ab initio | Comparison with microwave spectroscopy, conformer identification |

| Dipole Moment | DFT, ab initio | Interpretation of spectroscopic data, understanding intermolecular forces |

| Vibrational Frequencies | DFT | Comparison with IR and Raman spectra, thermodynamic property calculation |

| Infrared Cross-sections | DFT | Global warming potential calculations |

| Electrostatic Potential | DFT, ab initio | Prediction of reactive sites, understanding intermolecular interactions |

Reaction Pathway Modeling and Transition State Theory Calculations

Theoretical and computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms of fluorinated compounds like pentafluoropropanol. By modeling reaction pathways and applying principles such as Transition State Theory (TST), researchers can predict kinetic and thermodynamic parameters that are crucial for understanding the compound's atmospheric fate and reactivity. These computational studies often focus on reactions with key atmospheric oxidants, such as hydroxyl radicals (OH) and chlorine (Cl) atoms, which initiate the degradation of volatile organic compounds in the troposphere.

Hydrogen Abstraction Reactions

The atmospheric degradation of 2,2,3,3,3-pentafluoropropanol (PFPO) is primarily initiated by hydrogen abstraction, as it lacks bonds susceptible to photolysis in the actinic region (λ > 290 nm). acs.org Theoretical studies have focused on mapping the potential energy surface for reactions with OH radicals and Cl atoms to determine the most likely reaction channels. acs.orgnih.govresearchgate.net

Two primary sites for hydrogen abstraction exist on the PFPO molecule: the hydrogen atom of the hydroxyl group (-OH) and the hydrogen atoms of the methylene (B1212753) group (-CH₂-).

Reaction with Chlorine (Cl) Atoms: Theoretical investigations into the reaction of PFPO with chlorine atoms have consistently identified two potential hydrogen abstraction pathways. nih.govresearchgate.net Computational models, employing methods such as Density Functional Theory (DFT) at the BHandHLYP/6-311G** level and higher-level calculations like CCSD(T), have been used to map the minimum energy path (MEP) for these reactions. nih.gov The studies conclude that hydrogen abstraction from the -CH₂- group is the dominant and most favorable reaction pathway. nih.govresearchgate.net This is attributed to a lower activation energy barrier for this channel compared to the abstraction from the -OH group. researchgate.net

A dual-level direct dynamics method has been employed to study the kinetics of these hydrogen-abstraction channels. nih.gov The geometries of the stationary points (reactants, transition states, and products) on the potential energy surface are optimized, allowing for the calculation of rate coefficients. nih.gov The calculated total rate coefficients show excellent agreement with experimental values over a wide temperature range (200 K to 1000 K), validating the theoretical model. nih.gov

Reaction with Hydroxyl (OH) Radicals: The reaction with OH radicals is the principal atmospheric loss process for this compound. acs.org Similar to the reaction with Cl atoms, theoretical studies investigate the H-atom abstraction from both the -CH₂- and -OH sites. Experimental studies using techniques like pulsed laser photolysis/laser-induced fluorescence (PLP-LIF) provide rate coefficients that serve as a benchmark for theoretical calculations. acs.org For the reaction CF₃CF₂CH₂OH + OH, the experimentally determined rate coefficient, k₂(T), is described by the Arrhenius expression k₂(T) = (1.36 ± 0.19) × 10⁻¹² exp{−(730 ± 43)/T} cm³ molecule⁻¹ s⁻¹ over a temperature range of 263–358 K. acs.org

Theoretical calculations using Canonical Variational Transition State Theory (CVT) with small curvature tunneling corrections are employed to compute the rate constants. researchgate.net These calculations help to confirm that the H-atom abstraction from the –CH₂– group is the most favorable reaction pathway. researchgate.net

Transition State Theory in Practice

Transition State Theory (TST) is a fundamental framework for calculating the rate constants of elementary reactions based on the properties of the reactants and the transition state structure at the saddle point of the potential energy surface. wikipedia.orgsolubilityofthings.com

In the context of this compound reactions, computational methods are first used to locate the transition state geometry for each abstraction pathway. nih.govsolubilityofthings.com Vibrational frequency analysis is then performed to confirm that the structure is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. uleth.ca

Once the transition state is characterized, its thermodynamic properties, such as the standard enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be calculated. wikipedia.org These parameters, along with the partition functions of the reactants and the transition state, are used within the TST framework to derive the theoretical rate constant. uleth.caox.ac.uk The agreement between TST-calculated rate constants and experimental data provides strong evidence for the proposed reaction mechanism. nih.govresearchgate.net

The following table presents a summary of theoretical and experimental kinetic data for the reaction of PFPO with atmospheric oxidants.

| Reactant | Reaction | Method | Temperature Range (K) | Arrhenius A-factor (cm³ molecule⁻¹ s⁻¹) | Ea/R (K) | Rate Coefficient at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|---|---|---|

| OH Radical | CF₃CF₂CH₂OH + OH | Experimental (PLP-LIF) | 263-358 | 1.36 × 10⁻¹² | 730 | 1.19 × 10⁻¹³ | acs.org |

| Cl Atom | CF₃CF₂CH₂OH + Cl | Experimental (PLP-RF) | 268-377 | 2.18 × 10⁻¹² | 333 | - | researchgate.net |

| Cl Atom | CF₃CF₂CH₂OH + Cl | Theoretical (Direct Dynamics) | 200-1000 | Four-parameter expression provided in study | Agrees with experiment | nih.gov |

Applications of Pentafluoropropanol in Advanced Research and Chemical Synthesis

Role as a Derivatization Reagent in High-Throughput Analytical Chemistry

Derivatization is a technique used in chemical analysis to convert a compound into a product, or derivative, that is more suitable for analysis by methods such as gas chromatography (GC). research-solution.com This process is often employed to increase the volatility and thermal stability of polar compounds, making them amenable to GC analysis. research-solution.comunitedchem.com Pentafluoropropanol is a key reagent in this process, particularly in conjunction with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Protocols

In GC-MS analysis, this compound is used as an acylation reagent. interchim.fr Acylation targets highly polar, multifunctional compounds like amino acids and carbohydrates. research-solution.com The addition of fluorine atoms to a compound significantly enhances the sensitivity of certain detectors. interchim.fr

The process often involves a two-step reaction. For instance, carboxylic acids can be derivatized first with an anhydride (B1165640), followed by a reaction with a fluorinated alcohol like this compound. fishersci.be This creates perfluoroacyl derivatives that are more volatile and exhibit an improved response in electron-capture detection (ECD) and provide valuable structural information in GC-MS applications. fishersci.be

A common protocol for derivatization involves the following general steps:

The sample containing the analyte is dried completely. nih.gov

A derivatization reagent, such as a mixture including this compound, is added to the dried sample.

The mixture is heated to facilitate the reaction.

The resulting derivative is then ready for injection into the GC-MS system. nih.gov

For example, in the analysis of certain drugs of abuse or their metabolites, this compound is used to create derivatives that are more easily detected and quantified. fishersci.belookchem.com

Enhanced Detection of Complex Organic and Bio-Organic Molecules

The introduction of a pentafluoropropyl group into a molecule significantly increases its sensitivity to electron capture detection (ECD), a highly sensitive technique for detecting electrophilic compounds. research-solution.comfishersci.be This is particularly advantageous for the analysis of complex organic and bio-organic molecules that are present in low concentrations in biological matrices.

The high electronegativity of the fluorine atoms in the pentafluoropropyl group makes the derivative highly responsive to ECD. This enhanced detectability allows for the quantification of trace levels of various compounds. For instance, this compound has been used as a derivatization reagent for the detection of L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma by GC-MS. lookchem.com This is crucial in biochemical and pharmaceutical research where precise measurement of these compounds is vital. lookchem.com

Furthermore, the derivatization of analytes like 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloropropan-2-ol (1,3-DCP) with reagents that introduce a fluorinated tag is essential for their analysis in food products. nih.gov Although not always this compound itself, the principle of using fluorinated derivatizing agents to enhance volatility and detector response is a cornerstone of modern analytical methods for these types of challenging analytes. nih.gov

Utility as a Specialized Solvent in Organic Transformations

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. ajms.iqajpojournals.org this compound, with its distinct properties, serves as a specialized solvent in various organic transformations.

Impact on Reaction Selectivity and Efficiency

Solvents can impact reaction kinetics and thermodynamics, which in turn can alter product selectivity. ajms.iq Polar solvents, for example, can stabilize charged intermediates and transition states, thereby increasing the rate of polar reactions. ajpojournals.org The properties of a solvent, such as its ability to act as a hydrogen bond donor or acceptor, can have positive or negative effects on reaction rates and selectivity. researchgate.net

While specific studies detailing the broad impact of this compound as a primary solvent on a wide range of organic reactions are not extensively covered in the provided search results, the principles of solvent effects suggest its potential to influence selectivity and efficiency. The highly polar nature of the C-F bonds and the hydroxyl group in this compound would allow it to engage in specific solvent-solute interactions, potentially stabilizing transition states and influencing the stereochemical or regiochemical outcome of a reaction.

Applications in Fluorous Chemistry and Separations

Fluorous chemistry utilizes highly fluorinated compounds and solvents to facilitate the separation of products and catalysts from a reaction mixture. This technique relies on the limited miscibility of fluorous solvents with common organic solvents. rsc.org Compounds tagged with a perfluorinated group will preferentially dissolve in the fluorous phase, allowing for their easy extraction.

This compound and its derivatives can play a role in this area. While not a "fluorous solvent" in the traditional sense (which are typically perfluorocarbons), its fluorinated nature makes it a key building block for creating fluorous tags or intermediates. These fluorous-tagged molecules are instrumental in fluorous synthesis, where they can be easily separated from non-fluorinated reactants and byproducts. This simplifies purification processes, which is particularly valuable in combinatorial chemistry and the synthesis of complex molecules. lookchem.com

Strategic Intermediate in Fluorine Chemical Synthesis

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com This has led to a surge in the development of fluorinated pharmaceuticals and agrochemicals. mdpi.com this compound serves as a valuable intermediate in the synthesis of more complex fluorinated compounds.

For example, this compound is used in the preparation of trifluoromethyl ynamines. lookchem.com It also serves as a precursor in the synthesis of fluorinated α-keto ethers. These resulting compounds have further applications in the expanding field of fluorous chemistry. lookchem.com

The synthesis of 1,1,1,3,3-pentafluoropropane (B1194520), a compound with applications as a refrigerant and in other areas, can be achieved through various routes, sometimes involving intermediates that are structurally related to this compound. ontosight.aigoogle.comgoogle.com The broader field of fluorine chemistry relies on a range of fluorinating agents and fluorinated building blocks to create new materials and molecules with desired properties. daikinchem.de

Precursor for Advanced Fluorinated Building Blocks

2,2,3,3,3-Pentafluoropropanol (PFP) is a valuable starting material in fluorine chemistry, serving as a precursor for a variety of more complex, fluorinated molecules known as building blocks. lookchem.comgoogle.com The reactivity of its hydroxyl (-OH) group allows for its conversion into numerous derivatives, which are then used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.com The incorporation of the pentafluoropropyl moiety can significantly alter the properties of a target molecule, often enhancing its thermal stability, lipophilicity, and metabolic stability. lookchem.com

One common transformation involves converting the alcohol into a better leaving group, facilitating nucleophilic substitution reactions. For instance, PFP can be reacted with p-toluenesulfonyl chloride to form 2,2,3,3,3-pentafluoropropyl p-toluenesulfonate. This intermediate can then be treated with reagents like lithium chloride to yield compounds such as 2,2,3,3,3-pentafluoro-1-chloropropane. europa.eu Esterification is another key reaction; PFP can be reacted with trifluoroacetic acid to produce 2,2,3,3,3-Pentafluoropropyl trifluoroacetate, an ester that can be used as a monomer in the synthesis of fluorinated polymers. researchgate.net

Furthermore, PFP is utilized in more specialized syntheses. It is a key reagent in the preparation of trifluoromethyl ynamines, which are subsequently converted into α-trifluoromethyl-α,β-unsaturated amides—structures of interest in medicinal chemistry. It can also react with alkenes to generate fluorinated α-keto ethers, expanding the toolbox for creating complex fluorinated molecules. google.com These examples highlight PFP's role as a foundational component for constructing a diverse array of advanced fluorinated building blocks.

Table 1: Examples of Fluorinated Building Blocks Derived from 2,2,3,3,3-Pentafluoropropanol

| Derivative Compound | Synthesis Intermediate/Reagent | Application/Significance | Reference |

|---|---|---|---|

| 2,2,3,3,3-Pentafluoro-1-chloropropane | 2,2,3,3,3-Pentafluoropropyl p-toluenesulfonate | Intermediate for further functionalization; precursor for anesthetic compounds. | europa.eu |

| 2,2,3,3,3-Pentafluoropropyl trifluoroacetate | Trifluoroacetic acid | Monomer for fluorinated polymers, potential intermediate in drug synthesis. | researchgate.net |

| Trifluoromethyl ynamines | Not specified | Precursors to α-trifluoromethyl-α,β-unsaturated amides for pharmaceutical research. | |

| Fluorinated α-keto ethers | Alkenes | Valuable synthetic intermediates in fluorous chemistry. | google.com |

Role in the Production of Hydrofluoroolefins (HFOs)

This compound is a key precursor in the synthesis of Hydrofluoroolefins (HFOs), which are considered the next generation of refrigerants due to their low global warming potential (GWP) and zero ozone depletion potential (ODP). scholaris.ca The production pathway involves the conversion of this compound into pentafluoropropanes (HFCs), which are then dehydrofluorinated to yield the desired HFOs. scholaris.cagoogle.com

A direct route involves the reduction of this compound to produce HFOs and their HFC precursors. For example, a process has been demonstrated where 2,2,3,3,3-pentafluoropropanol is treated with titanium tetrachloride and zinc powder. eiga.eu This reaction yields a mixture of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) and its saturated analogue, 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb). eiga.eu

These pentafluoropropane isomers (HFCs) are established intermediates for HFO production. scholaris.ca The most common subsequent step is catalytic vapor-phase dehydrofluorination, where an HFC is passed over a catalyst at elevated temperatures to eliminate a molecule of hydrogen fluoride (B91410) (HF), creating a double bond. europa.eu

1,1,1,3,3-pentafluoropropane (HFC-245fa) is dehydrofluorinated to produce 1,3,3,3-tetrafluoropropene (HFO-1234ze). google.com

1,1,1,2,2-pentafluoropropane (HFC-245cb) can be dehydrofluorinated to yield 2,3,3,3-tetrafluoropropene (HFO-1234yf).

This two-step sequence, beginning with the conversion of this compound, represents a significant pathway to producing environmentally friendlier fluorocarbons.

Table 2: Synthesis Pathway from this compound to Hydrofluoroolefins (HFOs)

| Starting Material | Process | Intermediate/Product | Final HFO Product | Reference |

|---|---|---|---|---|

| 2,2,3,3,3-Pentafluoropropanol | Reduction (e.g., with TiCl₄/Zn) | 1,1,1,2,2-Pentafluoropropane (HFC-245cb) | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | eiga.eu |

| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | - | |||

| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | Catalytic Dehydrofluorination | - | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | google.com |

Integration into Polymer and Material Science (e.g., Polyurethane Elastomers)

The unique properties imparted by fluorine atoms make this compound and its derivatives attractive for use in advanced polymer and material science. A significant application is the integration of pentafluoropropyl side chains into polyurethane elastomers, which enhances properties such as thermal stability and chemical resistance.

A key strategy involves first converting 2,2,3,3,3-pentafluoropropanol into a more complex monomer. In one study, it was used to synthesize 2-(2,2,3,3,3-pentafluoropropoxymethyl) oxirane (PFEE). This oxirane monomer was then subjected to cationic ring-opening polymerization to create a new type of hydroxyl-terminated polyfluoroether, polypentafluoropropane glycidyl (B131873) ether (PPFEE).

This fluorinated polyol (PPFEE) serves as the soft segment in the synthesis of polyurethane elastomers. It is reacted with a diisocyanate, such as polyisocyanate polyaryl polymethylene isocyanate (PAPI), which acts as the hard segment, and a catalyst like dibutyltin (B87310) dilaurate (DBTDL). The resulting fluorinated polyurethane elastomers exhibit unique mechanical and thermal properties due to the influence of the fluorine-containing side chains on the polymer's microstructure. For example, these elastomers show excellent resistance to thermal decomposition, with significant weight loss occurring only at temperatures around 371 °C. The mechanical properties, such as tensile strength and elongation at break, can be tuned by adjusting the concentration of the crosslinking agent (PAPI).

Table 3: Research Findings on this compound-Based Polyurethane Elastomers

| Component | Chemical Name/Abbreviation | Role in Synthesis | Reference |

|---|---|---|---|

| Fluorinated Alcohol | 2,2,3,3,3-Pentafluoropropanol | Initial precursor | |

| Fluorinated Monomer | 2-(2,2,3,3,3-pentafluoropropoxymethyl) oxirane (PFEE) | Intermediate for polyol synthesis | |

| Fluorinated Prepolymer | Polypentafluoropropane glycidyl ether (PPFEE) | Soft segment (polyol) | |

| Crosslinking Agent | Polyisocyanate polyaryl polymethylene isocyanate (PAPI) | Hard segment (isocyanate) | |

| Catalyst | Dibutyltin dilaurate (DBTDL) | Polymerization catalyst | |

| Resulting Elastomer Properties | |||

| Tensile Strength | 2.26 MPa to 3.04 MPa (depending on PAPI content) | ||

| Elongation at Break | ~90% to ~150% (depending on PAPI content) | ||

| Thermal Decomposition Temp. | Sharp weight loss observed around 371 °C |

Environmental Fate and Degradation Pathways of Pentafluoropropanol

Atmospheric Chemistry and Lifetime Determinations

Once released into the atmosphere, PFP is subject to chemical reactions and photochemical processes that govern its atmospheric lifetime and degradation byproducts.

Kinetics of Gas-Phase Reactions (e.g., with OH Radicals)

The primary removal mechanism for PFP in the troposphere is its reaction with hydroxyl (OH) radicals. acs.org Laboratory studies have determined the rate coefficients for this reaction as a function of temperature. The temperature dependence of the rate coefficient for the reaction of OH radicals with CF3CF2CH2OH (k2) is described by the expression (1.36 ± 0.19) × 10⁻¹² exp{−(730 ± 43)/T} cm³ molecule⁻¹ s⁻¹, where T is the temperature in Kelvin. acs.org At room temperature (298 K), the average rate coefficient (k2) is (1.19 ± 0.03) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.org These kinetic data are crucial for calculating the atmospheric lifetime of PFP, which is estimated to be approximately 4 months. acs.org

Interactive Data Table: Reaction Rate Coefficients of PFP with OH Radicals

| Temperature (K) | Rate Coefficient (k₂) (cm³ molecule⁻¹ s⁻¹) |

| 263 | (1.36 ± 0.19) × 10⁻¹² exp{−(730 ± 43)/263} |

| 298 | (1.19 ± 0.03) × 10⁻¹³ |

| 358 | (1.36 ± 0.19) × 10⁻¹² exp{−(730 ± 43)/358} |

Note: To calculate the specific rate coefficients at 263 K and 358 K, plug the respective temperatures into the provided Arrhenius expression.

Photochemical Stability and Degradation Byproducts

PFP exhibits high photochemical stability in the actinic region of the solar spectrum (λ > 290 nm). acs.org Studies have reported an upper limit of 10⁻²³ cm² molecule⁻¹ for the absorption cross-sections in this region, indicating that direct photolysis is a negligible atmospheric loss process for this compound. acs.org

While direct photolysis is insignificant, the atmospheric degradation initiated by OH radical attack leads to the formation of various byproducts. The initial reaction involves the abstraction of a hydrogen atom from the -CH2OH group. The resulting fluoroalkoxy radical can then undergo further reactions. acs.org Decomposition at high temperatures can produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (B91410) (HF), and fluorine. fishersci.bechemicalbook.comfishersci.com

Atmospheric Degradation Pathways (e.g., to CO2 and Hydrogen Fluoride)

The atmospheric degradation of fluorinated propanols like PFP ultimately leads to the formation of carbon dioxide (CO2) and hydrogen fluoride (HF). ecetoc.org The degradation pathway for similar hydrofluorocarbons involves the initial reaction with OH radicals, followed by a series of oxidation steps. ecetoc.org The resulting carbonyl fluoride (COF2) is a common intermediate that rapidly hydrolyzes in the atmosphere to form CO2 and HF. ecetoc.org This complete mineralization in the gas phase is a key aspect of the atmospheric fate of these compounds.

Abiotic Transformation Processes in Environmental Compartments

Information on the abiotic transformation of PFP in soil and water is limited. fishersci.be However, for similar hydrofluorocarbons, hydrolysis is generally a slow process. For instance, studies on 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) showed that even at elevated temperatures (50°C), hydrolysis occurs over days. ecetoc.org Given the stability of the carbon-fluorine bond, significant abiotic degradation of PFP in aquatic or terrestrial environments through processes like hydrolysis is not expected to be a major fate process. researchgate.net

Biogeochemical Cycling and Microbial Degradation Studies

The strong carbon-fluorine bond makes perfluorinated compounds like PFP generally resistant to microbial attack. researchgate.net

Investigations into Biodegradation Mechanisms of Perfluorinated Compounds

While complete mineralization of per- and polyfluoroalkyl substances (PFAS) under natural conditions is not typically expected, some studies have shown that certain fluorinated compounds can be partially degraded by microorganisms. researchgate.net For example, research on other fluorinated substances has demonstrated that aerobic biodegradation can occur, although it is often incomplete. researchgate.netresearchgate.net The biodegradation of organohalogen compounds is often slow due to the kinetic stability conferred by the carbon-halogen bond. researchgate.net Dehalogenation is a recognized mechanism for the degradation of such compounds. researchgate.net

Studies on the aerobic defluorination of short-chain fluorinated carboxylic acids have shown that the position of the fluorine atoms on the carbon chain significantly influences the potential for biodegradation. acs.orgnih.gov While specific studies on the microbial degradation of PFP are not widely available, research on analogous compounds provides insights into potential pathways. For instance, some Pseudomonas species have been shown to utilize pentafluorosulfanyl-substituted aminophenols as a sole carbon and energy source, releasing fluoride ions in the process. nih.gov This suggests that microbial systems possess the potential to cleave C-F bonds, although the efficiency and applicability to PFP remain to be investigated.

Application of Omics Technologies in Environmental Biotransformations

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for investigating the biotransformation of environmental contaminants. nih.govnih.govazti.esbiobide.com These high-throughput methods provide comprehensive insights into the molecular mechanisms underlying microbial degradation of pollutants. nih.govdoi.org

In the context of fluorinated compounds like pentafluoropropanol, omics approaches can be applied to:

Identify Key Microbial Players and Genes: Metagenomics can be used to analyze microbial communities from contaminated sites to identify species capable of degrading PFP and the specific genes and enzymes involved in the biotransformation pathways. nih.gov

Elucidate Degradation Pathways: Metabolomics can identify the intermediate and final degradation products of PFP, helping to map out the complete biotransformation pathway. azti.esbiobide.com

Understand Cellular Responses: Transcriptomics and proteomics can reveal how microorganisms respond to the presence of PFP at the gene expression and protein levels, providing insights into the regulatory networks and metabolic adjustments involved in its breakdown. nih.govbiobide.comdoi.org

While direct studies applying omics technologies to the environmental biotransformation of this compound are not detailed in the provided search results, the general application of these technologies in the bioremediation of other persistent organic pollutants, including other per- and polyfluoroalkyl substances (PFAS), is well-established. nih.govdoi.org These approaches are crucial for developing effective bioremediation strategies for fluorinated compounds. nih.gov

Adsorption and Environmental Partitioning Studies (e.g., onto Activated Carbons)

The partitioning of a chemical in the environment determines its distribution among air, water, soil, and sediment. ecetoc.orgepa.gov For this compound, its partitioning behavior is influenced by properties such as its Henry's Law constant and soil adsorption coefficient. henrys-law.orgchemsafetypro.com

Environmental Partitioning: Models like the equilibrium criterion (EQC) Level I and Level III are used to predict the environmental distribution of chemicals. ecetoc.org For the related compound HFC-245fa, these models predict that it will partition almost exclusively into the air. ecetoc.org The Henry's Law constant is a key parameter in these models, indicating the tendency of a chemical to partition between air and water. henrys-law.orgresearchgate.net Several studies have reported values for the Henry's Law constant of 2,2,3,3,3-pentafluoro-1-propanol (B1212958). henrys-law.orghenrys-law.org

The organic carbon-water (B12546825) partition coefficient (Koc) is another critical parameter that measures the mobility of a substance in soil and its tendency to adsorb to organic matter. chemsafetypro.comservice.gov.ukecetoc.orgecetoc.org A low Koc value suggests high mobility in soil, while a high value indicates strong adsorption. chemsafetypro.com

Adsorption onto Activated Carbons: Activated carbon is widely used for the removal of organic compounds from both gas and liquid phases due to its porous structure and large surface area. researchgate.netcip.com.cngoogle.com Studies have investigated the adsorption of various fluorinated compounds, including this compound, onto activated carbons. researchgate.netnih.gov The efficiency of adsorption can be influenced by the properties of both the activated carbon (e.g., surface area, pore size) and the adsorbate molecule. researchgate.netcip.com.cn Research has shown that activated carbons can effectively adsorb halo-olefinic impurities from 1,1,1,3,3-pentafluoropropane (HFC-245fa). cip.com.cnwanfangdata.com.cn The adsorption mechanism is often attributed to π-π dispersion interactions between the organic molecules and the carbon surface. cip.com.cn

The following tables summarize key environmental partitioning data for 2,2,3,3,3-pentafluoro-1-propanol.

Table 1: Henry's Law Constant for 2,2,3,3,3-Pentafluoro-1-propanol

| Henry's Law Solubility Constant (Hscp) [mol/(m³·Pa)] | Temperature Dependence (d ln Hscp / d(1/T)) [K] | Reference | Method |

|---|---|---|---|

| 1.4×10⁻¹ | 4300 | Burkholder et al. (2019, 2015); Sander et al. (2011) | Literature Compilation |

| 1.4×10⁻¹ | 4300 | Chen et al. (2003) | Measurement |

| 6.9×10⁻² | Not Available | Eger et al. (1999) | Measurement |

| 4.5×10⁻¹ | 6000 | Rochester and Symonds (1973) | Measurement |

Table 2: Physical and Environmental Properties of 2,2,3,3,3-Pentafluoro-1-propanol

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 150.05 g/mol | nih.gov |

| Boiling Point | 80 °C at 748 mmHg | |

| Density | 1.505 g/mL at 25 °C | |

| XLogP3 | 1.2 | nih.gov |

| Bioconcentration Factor (BCF) | <10 (Fish) | daikinchemicals.comdaikinchemicals.com |

Pentafluoropropanol As a Tool in Biomolecular Research

Chemical Modification Strategies for Biomolecule Analysis (e.g., Derivatization for GC-MS)

Pentafluoropropanol (PFPOH) is frequently employed as a derivatizing agent, often in conjunction with other reagents like pentafluoropropionic anhydride (B1165640) (PFPA), to enhance the analytical detection of biomolecules, particularly in gas chromatography-mass spectrometry (GC-MS). researchgate.net Derivatization is a chemical modification process that converts a compound into a product, or derivative, with properties that are more suitable for a specific analytical technique. researchgate.net This process can increase the volatility and thermal stability of analytes, making them compatible with GC-MS analysis. chemrxiv.org

The primary purpose of derivatizing biomolecules with reagents like this compound is to modify polar functional groups such as hydroxyl (–OH), carboxyl (–COOH), and amino (–NH2) groups. researchgate.net These modifications reduce the polarity of the biomolecules, which in turn decreases their tendency to adsorb to the GC column and improves their separation and detection. researchgate.net The introduction of fluorine atoms from this compound significantly enhances the electronegativity of the derivative, which can improve ionization efficiency and lead to better sensitivity in certain MS detection modes, such as negative ion chemical ionization. mdpi.com

Key Applications of this compound in Derivatization:

Analysis of Amino Acids: A two-step derivatization process involving esterification followed by acylation with PFPA is effective for the GC-MS analysis of amino acids in biological samples like human urine. mdpi.com This method produces stable derivatives that allow for precise and accurate quantitative measurements. mdpi.com

Detection of Neurotransmitters and Metabolites: this compound has been successfully used as a derivatization reagent for the sensitive detection of L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma by GC-MS. nacchemical.com

Analysis of Drugs and their Metabolites: The simultaneous analysis of cocaine, cocaethylene, and their metabolites in various biological matrices like blood and urine has been achieved using this compound for derivatization prior to GC-MS analysis. nacchemical.com

Analysis of Biogenic Amines and Polyamines: While research has explored the use of pentafluoropropionic anhydride (PFPA) for the derivatization of biogenic amines like histamine (B1213489) and polyamines, the use of this compound in combination with PFPA is common for polyfunctional bio-organic compounds. researchgate.netresearchgate.netnih.gov

The derivatization process typically involves reacting the analyte with this compound, often in the presence of an acylating agent like PFPA, to form pentafluoropropyl esters or ethers. This chemical modification strategy is crucial for expanding the range of biomolecules that can be analyzed by GC-MS, a powerful technique for metabolomics and other areas of biomolecular research. chemrxiv.org

| Application | Biomolecule Class | Derivatization Reagent(s) | Analytical Technique | Reference |

| Metabolite Profiling | Amino Acids | This compound, Pentafluoropropionic Anhydride | GC-MS | mdpi.com |

| Neurochemical Analysis | Neurotransmitters, Metabolites | This compound | GC-MS | nacchemical.com |

| Toxicology | Drugs of Abuse, Metabolites | This compound | GC-MS | nacchemical.com |

| General Biomolecule Analysis | Polyfunctional Bio-organic Compounds | This compound, Pentafluoropropionic Anhydride | GC-MS | researchgate.net |

Enabling Technologies for Spectroscopic and Chromatographic Characterization of Biomolecules

The unique properties of this compound also contribute to advancements in spectroscopic and chromatographic techniques for biomolecule characterization beyond its role as a derivatizing agent.

Spectroscopic Characterization:

While direct spectroscopic studies of this compound itself are conducted to understand its fundamental properties, its influence in biomolecular spectroscopy is primarily linked to its role in sample preparation for techniques like GC-MS. researchgate.netresearchgate.net The chemical modification of biomolecules with this compound can alter their spectroscopic properties, which is the basis of its utility in derivatization for MS detection. researchgate.net Spectroscopic methods are fundamental in studying the molecular details of biological systems. unito.it Different spectroscopic techniques provide complementary information about the structure and function of biomolecules. cornell.edu

Chromatographic Characterization:

In chromatography, the goal is to separate a mixture of molecules based on their physical and chemical properties. researchgate.net this compound plays a significant role in enhancing the chromatographic separation of biomolecules, especially in GC.

Improved Volatility and Reduced Polarity: As discussed, derivatization with this compound increases the volatility and decreases the polarity of biomolecules. chemrxiv.org This is critical for GC, which requires analytes to be volatile and thermally stable. chemrxiv.org

Enhanced Separation and Peak Shape: By modifying polar functional groups, derivatization with this compound minimizes interactions between the analytes and the stationary phase of the GC column. researchgate.net This leads to improved peak symmetry and better resolution between different biomolecules in a complex sample. researchgate.net

Increased Sensitivity: The introduction of multiple fluorine atoms through derivatization can enhance the response of electron capture detectors (ECD) and improve sensitivity in mass spectrometry, allowing for the detection of trace amounts of biomolecules. mdpi.com

Q & A

Q. What are the key physicochemical properties of pentafluoropropanol (5FP) that influence its use in analytical chemistry?

this compound (C₃H₃F₅O) has a molecular weight of 150.05 g/mol, a boiling point of 80°C at 748 mmHg, and a density of 1.505 g/cm³. Its high fluorine content enhances volatility and electron-capturing properties, making it ideal for gas chromatography (GC) derivatization. The compound’s polarity and hydrogen-bonding capacity also affect its solubility in organic solvents and water, critical for optimizing reaction conditions .

Q. How is this compound utilized in derivatization for GC-MS analysis of polar compounds?

5FP is commonly paired with pentafluoropropionic anhydride (PFPA) to derivatize polar analytes (e.g., cocaine metabolites, amino acids). The protocol involves sequential reactions:

- Step 1: Add 50 µL 5FP and 200 µL PFPA to the sample.

- Step 2: Heat at 75°C for 15 minutes, then evaporate under N₂.

- Step 3: Repeat PFPA addition and heating for 5 minutes. This produces stable, volatile derivatives detectable by electron capture detectors (ECD) or mass spectrometry (MS) with high sensitivity (e.g., m/z 421 for cocaine derivatives) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

5FP exhibits acute toxicity (rat oral LD₅₀: 1 g/kg) and can decompose into harmful fluorides upon heating. Researchers must:

- Use fume hoods and PPE (gloves, goggles).

- Avoid inhalation/ingestion; store in sealed containers.

- Neutralize waste with bases (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How do adsorption mechanisms of this compound on activated carbons vary with surface functionalization?

Studies using tetraethoxysilane sol-gel-modified activated carbons reveal that 5FP adsorption depends on:

- Surface porosity: Micropores (<2 nm) enhance physisorption via van der Waals forces.

- Functional groups: Carboxylic acid groups on carbon surfaces increase chemisorption through hydrogen bonding with 5FP’s hydroxyl group. Experimental validation involves BET surface area analysis and FTIR spectroscopy to track adsorption kinetics .

Q. What methodological challenges arise when reconciling conflicting data on 5FP’s infrared (IR) absorption cross-sections?

IR cross-section measurements of 5FP (298–362 K) show variability due to:

- Temperature-dependent conformational changes: Rotational isomers alter absorption bands.

- Spectral resolution: High-resolution FTIR (0.5 cm⁻¹) is required to resolve overlapping peaks. Researchers should standardize measurements using reference spectra (e.g., HITRAN database) and control humidity to minimize water vapor interference .

Q. How can fluorinated alcohols like 5FP enhance oligonucleotide analysis in LC-MS?

5FP acts as a mobile-phase modifier in LC-MS by:

- Improving ionization efficiency: Fluorinated alcohols reduce surface tension, enhancing electrospray ionization (ESI) signal intensity.

- Reducing adduct formation: Competing with oligonucleotides for cation binding (e.g., Na⁺). Optimal results are achieved at 0.1% v/v 5FP in water/acetonitrile with 10 mM hexafluoroisopropanol (HFIP) .

Q. What strategies resolve discrepancies in 5FP’s global warming potential (GWP) estimates?

GWP calculations for 5FP (100-year horizon) require:

- Radiative efficiency (RE): Derived from IR cross-sections (e.g., 0.03 W/m²·ppb).

- Atmospheric lifetime: Estimated via OH radical reaction rate studies (e.g., τ = 15 days). Contradictions arise from differing climate models; harmonization using IPCC guidelines (e.g., AR6) is recommended .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.